5,7-Diethoxy-4-phenyl-chromen-2-one
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Overview
Description
5,7-Diethoxy-4-phenyl-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of ethoxy groups at the 5th and 7th positions and a phenyl group at the 4th position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diethoxy-4-phenyl-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dihydroxy-4-phenyl-chromen-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,7-Diethoxy-4-phenyl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: 5,7-Diethoxy-4-phenyl-chromen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for further investigation in drug discovery .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its role in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for diverse applications in material science .
Mechanism of Action
The mechanism of action of 5,7-Diethoxy-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, its interaction with cellular receptors could lead to anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
- 5,7-Dihydroxy-4-phenyl-chromen-2-one
- 5,7-Dimethoxy-4-phenyl-chromen-2-one
- 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-chromen-4-one
Comparison: 5,7-Diethoxy-4-phenyl-chromen-2-one is unique due to the presence of ethoxy groups at the 5th and 7th positions, which can influence its chemical reactivity and biological activity. Compared to its dihydroxy and dimethoxy analogs, the ethoxy groups may enhance its solubility and stability under certain conditions .
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5,7-diethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-21-14-10-16(22-4-2)19-15(13-8-6-5-7-9-13)12-18(20)23-17(19)11-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
LYRWQMWCLVQQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC |
Origin of Product |
United States |
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